6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nitrogen-containing compounds under controlled conditions.
Introduction of Methoxybenzyl and Trimethoxyphenyl Groups: The methoxybenzyl and trimethoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of cyanuric chloride with 4-methoxybenzylamine and 3,4,5-trimethoxyaniline in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the aromatic rings, potentially leading to the formation of reduced triazine derivatives or dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced triazine derivatives, dihydro derivatives.
Substitution: Various substituted triazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent, depending on its biological activity.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The triazine ring and aromatic groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxybenzyl)-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-methoxybenzyl)-3-((3,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazine
Uniqueness
The unique combination of methoxybenzyl and trimethoxyphenyl groups in 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one distinguishes it from other similar compounds. These groups contribute to its distinct chemical properties, such as solubility, reactivity, and potential biological activity. The specific arrangement of functional groups can also influence its interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22N4O5 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C20H22N4O5/c1-26-14-7-5-12(6-8-14)9-15-19(25)22-20(24-23-15)21-13-10-16(27-2)18(29-4)17(11-13)28-3/h5-8,10-11H,9H2,1-4H3,(H2,21,22,24,25) |
InChI Key |
MBSRPYFYPRKHGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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